

Isotopic Composition of Natural Barium: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Barium-138

Cat. No.: B078834

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic composition of natural barium, detailing its fundamental properties, the analytical methodologies used for its determination, and its diverse applications. This document is intended to serve as a valuable resource for professionals in research, scientific analysis, and drug development who require a deep understanding of barium isotopes.

Isotopic Abundance of Natural Barium

Natural barium is a composite of seven isotopes, six of which are stable and one, ^{130}Ba , which is a primordially radioactive nuclide with an exceptionally long half-life. The isotopic composition of natural barium is dominated by its heavier isotopes, with ^{138}Ba being the most abundant. The standard atomic weight of barium is 137.327(7) u.[\[1\]](#)

The following table summarizes the key properties of the naturally occurring isotopes of barium:

Isotope	Mass Number (A)	Relative Atomic Mass (u)[1]	Natural Abundance (mole fraction)[1]
^{130}Ba	130	129.9063207(28)	0.00106(1)
^{132}Ba	132	131.9050611(11)	0.00101(1)
^{134}Ba	134	133.90450818(30)	0.02417(18)
^{135}Ba	135	134.90568838(29)	0.06592(12)
^{136}Ba	136	135.90457573(29)	0.07854(24)
^{137}Ba	137	136.90582714(30)	0.11232(24)
^{138}Ba	138	137.90524700(31)	0.71698(42)

Experimental Protocols for Isotopic Analysis

The precise and accurate determination of barium's isotopic composition is critical for its various applications. The primary techniques employed for this purpose are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS).

Sample Preparation and Chemical Separation

Prior to isotopic analysis by either MC-ICP-MS or TIMS, barium must be chemically separated and purified from the sample matrix.[2] This is a crucial step to eliminate isobaric interferences (elements with isotopes of the same mass as barium isotopes, such as Xenon, Lanthanum, and Cerium) and matrix effects that can compromise the accuracy of the measurements.[2]

A common procedure for the chemical separation of barium involves the following steps:

- **Sample Digestion:** The sample material (e.g., rock, soil, biological tissue) is completely dissolved using a combination of strong acids, such as hydrofluoric (HF) and nitric acid (HNO₃).[3]
- **Ion Exchange Chromatography:** The resulting solution is then passed through a column containing a cation exchange resin (e.g., AG50W-X12).[1][3] By using a specific sequence of acid eluents, barium can be selectively separated from other elements in the sample.[4]

- Purity Check: The purified barium fraction is analyzed to ensure the complete removal of interfering elements.

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS is a powerful technique for high-precision isotope ratio measurements.[\[5\]](#)

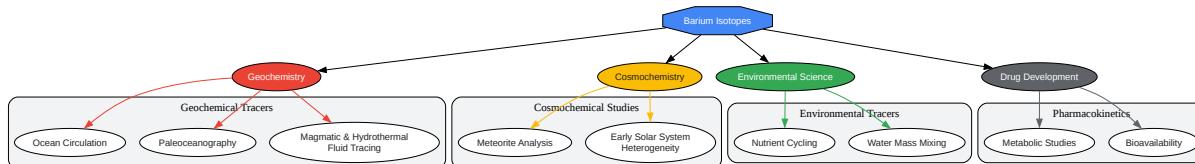
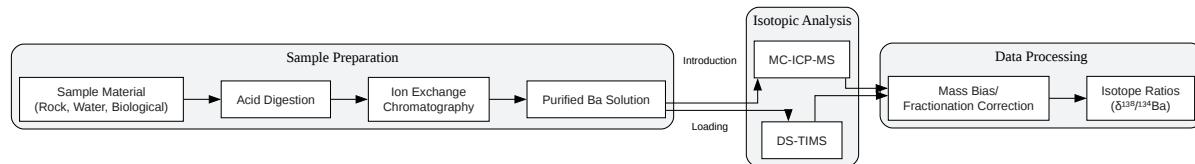
Principle: A liquid sample containing the purified barium is introduced into a high-temperature argon plasma, which ionizes the barium atoms. The resulting ions are then accelerated into a magnetic sector mass analyzer, where they are separated based on their mass-to-charge ratio. The ion beams of the different barium isotopes are simultaneously collected by multiple Faraday cups, allowing for the precise measurement of their ratios.[\[5\]](#)

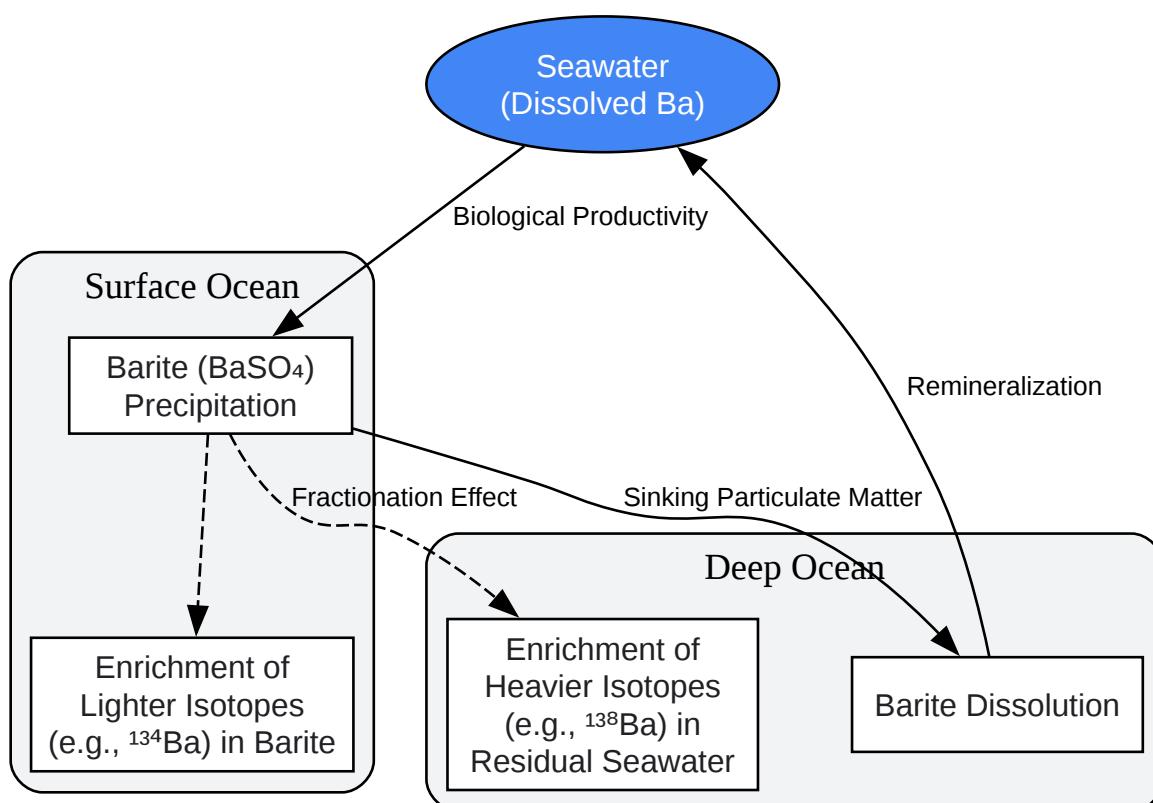
Typical Protocol:

- Sample Introduction: The purified barium solution is introduced into the ICP-MS system, typically using a desolvating nebulizer to enhance sensitivity.[\[2\]](#)
- Ionization: The sample is ionized in an argon plasma at approximately 6000-10000 K.[\[6\]](#)
- Mass Analysis: The ions are separated by a magnetic field.
- Detection: The ion beams of ^{134}Ba , ^{135}Ba , ^{136}Ba , ^{137}Ba , and ^{138}Ba are simultaneously measured in Faraday cups.[\[2\]](#)
- Mass Bias Correction: Instrumental mass bias, a phenomenon that favors the transmission of heavier isotopes, is corrected for using a standard-sample bracketing method with a certified reference material (e.g., NIST SRM 3104a) or a double-spike technique.[\[1\]\[4\]](#)

Thermal Ionization Mass Spectrometry (TIMS)

TIMS is another high-precision technique for isotopic analysis.



Principle: A purified barium sample is loaded onto a metal filament (typically rhenium).[\[7\]](#) The filament is heated, causing the barium to ionize. The resulting ions are then accelerated and separated by a magnetic field before being detected.


Typical Protocol:

- Sample Loading: A small amount of the purified barium solution, often with an emission enhancer like phosphoric acid, is loaded onto a rhenium filament.[7]
- Ionization: The filament is heated in a high-vacuum source chamber to produce thermal ions.
- Mass Analysis and Detection: The ions are accelerated, separated by mass, and detected.
- Fractionation Correction: Isotope fractionation during analysis is typically corrected for using a double-spike method, where a known amount of an artificially enriched isotopic mixture (e.g., ^{130}Ba - ^{135}Ba) is added to the sample before chemical separation.[8][9]

Visualizations

Experimental Workflow for Barium Isotope Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. High-precision barium isotope measurements by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. A single column separation method for barium isotope analysis of geologic and hydrologic materials with complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Two-Column Separation Method for Determining Barium Isotopic Compositions Using MC-ICP-MS [at-spectrosc.com]
- 5. benchchem.com [benchchem.com]

- 6. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of barium by isotope mass spectrometry [inis.iaea.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Accurate Determination of Barium Isotopic Compositions in Sequentially Leached Phases from Carbonates by Double Spike-Thermal Ionization Mass Spectrometry (DS-TIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isotopic Composition of Natural Barium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078834#isotopic-composition-of-natural-barium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com